molecular formula C21H17Cl2NO2 B3938585 2-(2,4-dichlorophenoxy)-N,N-diphenylpropanamide

2-(2,4-dichlorophenoxy)-N,N-diphenylpropanamide

Cat. No. B3938585
M. Wt: 386.3 g/mol
InChI Key: GUDAWJUHWJVYPI-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)propionic acid is a compound used as a laboratory chemical . It’s also known as 2,4-Dichlorophenoxyacetic acid, a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth .


Synthesis Analysis

The synthesis of new derivatives of 2-(2,4-dichlorophenoxy)acetic acid has been reported. The method for the synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .


Chemical Reactions Analysis

Advanced oxidation processes have been developed for the degradation of 2,4-dichlorophenoxyacetic acid . Also, a recirculation type photocatalytic reactor was developed to treat 2,4-dichlorophenoxyacetic acid using chitosan-TiO2 beads prepared via impregnation method under UV light .


Physical And Chemical Properties Analysis

2,4-Dichlorophenoxyacetic acid is an organic compound with the chemical formula Cl2C6H3OCH2CO2H. It appears as a white to yellow powder. It has a melting point of 140.5 °C and a boiling point of 160 °C. It is soluble in water at 900 mg/L .

Mechanism of Action

2,4-Dichlorophenoxyacetic acid is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth . It’s also found to improve the thermotolerance of Lentinula edodes .

Safety and Hazards

2-(2,4-Dichlorophenoxy)propionic acid is considered hazardous. It causes skin irritation, serious eye damage, and is suspected of causing cancer. It is harmful if swallowed or in contact with skin .

Future Directions

New derivatives of 2-(2,4-dichlorophenoxy)acetic acid are being synthesized and studied for their potential as anti-inflammatory agents .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N,N-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO2/c1-15(26-20-13-12-16(22)14-19(20)23)21(25)24(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDAWJUHWJVYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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